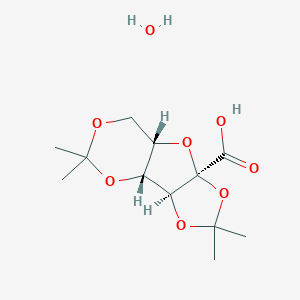
3-Dodecylthiophene
描述
Synthesis Analysis
The synthesis of poly(3-dodecylthiophene) primarily involves electrochemical methods, where the monomer undergoes polymerization under controlled conditions. Studies have shown that the electrochemical polymerization process is influenced by the monomer's structure, where it predominantly attacks at the 2-position of the thiophene ring, leading to specific propagation mechanisms and polymer characteristics (Sato & Morii, 1991). Copolymerization with other thiophene derivatives has also been explored to enhance conductivity and solubility, indicating the versatility of 3-dodecylthiophene in forming various polymeric structures (Sato, Shimizu, & Yamauchi, 1990).
Molecular Structure Analysis
The molecular dynamics and crystalline structure of poly(3-dodecylthiophene) have been extensively studied using molecular simulation techniques. These studies provide insights into the crystalline arrangement and how thermal agitation affects the main chains and side chains, offering a better understanding of the material's structural properties under different conditions (Chen & Lee, 1995).
Chemical Reactions and Properties
Poly(3-dodecylthiophene) undergoes various chemical reactions that influence its electrical and optical properties. The introduction of different side chains or conducting segments can significantly alter its characteristics, such as improving its electrochemical stability and modifying its absorption and emission properties. This adaptability highlights the potential of 3-dodecylthiophene-based polymers in electronic applications (Geng, Tajima, & Hashimoto, 2011).
Physical Properties Analysis
The physical properties of poly(3-dodecylthiophene), such as thermal stability, charge carrier mobility, and photoluminescence, are crucial for its application in devices. Regioregular poly(3-dodecylthiophene) demonstrates significant structural order, affecting its optical properties and enhancing its stability and performance in electronic devices (Pichler, Friend, Murray, Holmes, & Moratti, 1994).
Chemical Properties Analysis
The electroactivity, conductivity, and morphology of poly(3-dodecylthiophene) are influenced by its synthesis conditions and chemical structure. The copolymerization and nanostructuring of 3-dodecylthiophene can lead to materials with high conductivity and specific morphologies suitable for electronic applications. These properties are tailored through chemical modifications and control over the polymerization process, emphasizing the material's adaptability and potential for innovation in material science (Massoumi, Omidi, Vessally, & Entezami, 2014).
科学研究应用
Synthesis of Nanoparticles : 3-DDT-co-2,2′-bithiophene copolymers are utilized in the synthesis of nanoparticles. Their electroactivity, conductivity, and morphology are studied using various techniques (Massoumi, Omidi, Vessally, & Entezami, 2014).
Electrochemical Properties : Films of 3-Dodecylthiophene can be synthesized electrochemically. These are used to study the electrochemical properties of regioregular head-to-tail polymers (Skompska, 2000).
Nonisothermal Crystallization Research : Poly(3-dodecylthiophene) (P3DDT) is used to study nonisothermal crystallization behavior and crystallization activation energies (Qiao, Wang, Zhao, Mo, & Hongfang, 2000).
Nanocomposite Formation : Poly(3-dodecylthiophene) (PT 12) fills porous silicon matrixes, resulting in high-quality nanocomposites with good mechanical properties (Errien et al., 2003).
Photovoltaic Device Performance : Understanding the morphology transition mechanisms and crystallization kinetics of P3DDT provides guidelines for optimizing processing parameters and enhancing the performance of photovoltaic devices (Xu et al., 2011).
Solid Phase Microextraction : Poly(3-dodecylthiophene) is employed for preconcentration and analysis of neutral environmental species in solid phase microextraction (Yates et al., 2002).
Optical Applications : 3-Dodecylthiophene can be grown into porous silicon layers for structures like active optical guides (Errien, Froyer, Louarn, & Retho, 2005).
属性
IUPAC Name |
3-dodecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKWIEFTBMACPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104934-53-4 | |
| Record name | Poly(3-dodecylthiophene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40369961 | |
| Record name | 3-Dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dodecylthiophene | |
CAS RN |
104934-52-3 | |
| Record name | 3-Dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dodec-1-yl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)




![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)





